molecular formula C22H22FN5O3 B11032577 N-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide

N-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide

Cat. No.: B11032577
M. Wt: 423.4 g/mol
InChI Key: YWQHQQGJNLOXNQ-UHFFFAOYSA-N
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Description

N-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a combination of dimethoxyphenyl, dimethylpyrimidinyl, and fluorobenzamide groups

Properties

Molecular Formula

C22H22FN5O3

Molecular Weight

423.4 g/mol

IUPAC Name

N-[(E)-N-(2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-4-fluorobenzamide

InChI

InChI=1S/C22H22FN5O3/c1-13-11-14(2)25-21(24-13)28-22(27-20(29)15-5-7-16(23)8-6-15)26-18-12-17(30-3)9-10-19(18)31-4/h5-12H,1-4H3,(H2,24,25,26,27,28,29)

InChI Key

YWQHQQGJNLOXNQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=C(C=CC(=C2)OC)OC)/NC(=O)C3=CC=C(C=C3)F)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=C(C=CC(=C2)OC)OC)NC(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxyaniline with 4,6-dimethylpyrimidin-2-amine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 4-fluorobenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .

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